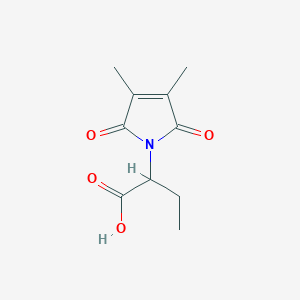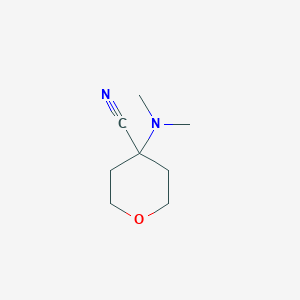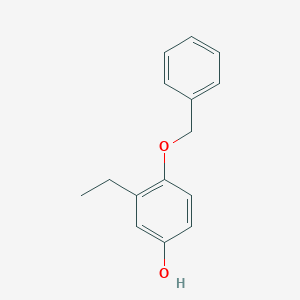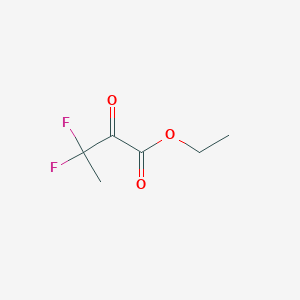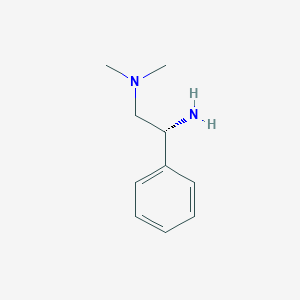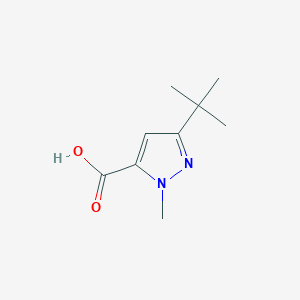
3-(4-Pyridyl)-2-propen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyridyl)-2-propen-1-ol is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields of research. This compound is also known as pyridoxine propenyl ether, and it is a derivative of vitamin B6.
科学的研究の応用
3-(4-Pyridyl)-2-propen-1-ol has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In biochemistry, it has been used as a probe to study the interaction of vitamin B6 with enzymes. In neuroscience, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of 3-(4-Pyridyl)-2-propen-1-ol is not fully understood, but it is believed to interact with enzymes and proteins that require vitamin B6 as a cofactor. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(4-Pyridyl)-2-propen-1-ol are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In biochemistry, it has been used as a tool to study the interaction of vitamin B6 with enzymes. In neuroscience, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-(4-Pyridyl)-2-propen-1-ol in lab experiments is its high purity and stability. This compound is readily available and can be synthesized in large quantities. However, one of the limitations is its potential toxicity, which can affect the results of experiments if not properly controlled.
将来の方向性
There are several future directions for the study of 3-(4-Pyridyl)-2-propen-1-ol. One direction is the development of new derivatives with improved properties and applications. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the study of its mechanism of action and interaction with enzymes and proteins can lead to the development of new drugs and therapies for various diseases.
合成法
The synthesis of 3-(4-Pyridyl)-2-propen-1-ol can be achieved through several methods, including the reaction of pyridoxine with propargyl bromide, the reaction of pyridoxine with propargyl alcohol, or the reaction of pyridoxal with propargyl alcohol. However, the most commonly used method is the reaction of pyridoxine with propargyl bromide in the presence of a base like potassium carbonate.
特性
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridyl)-2-propen-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

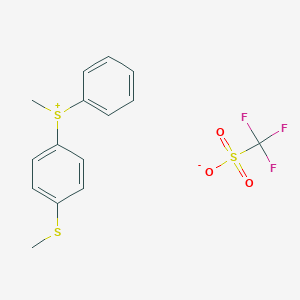
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
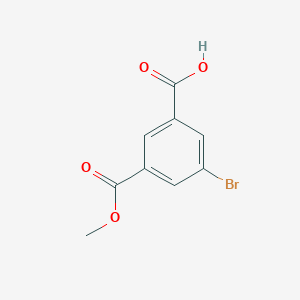
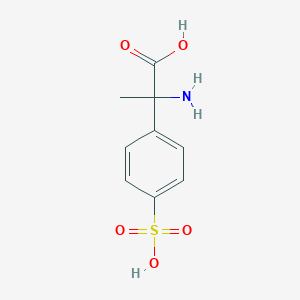


![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
